Methyl 2-chloro-7-methoxyquinoline-6-carboxylate
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Overview
Description
Methyl 2-chloro-7-methoxyquinoline-6-carboxylate is a chemical compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-chloro-7-methoxyquinoline-6-carboxylate typically involves the chlorination of a quinoline precursor. One common method involves the reaction of a quinoline derivative with thionyl chloride in the presence of a catalyst such as N,N-dimethylformamide (DMF). The reaction is carried out under reflux conditions to ensure complete chlorination .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of eco-friendly solvents and catalysts is also being explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-chloro-7-methoxyquinoline-6-carboxylate undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the compound can be replaced by various nucleophiles, leading to the formation of different derivatives.
Oxidation: The methoxy group can be oxidized to form quinoline-6-carboxylic acid derivatives.
Reduction: The compound can be reduced to form the corresponding amine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives with different functional groups, which can be further utilized in medicinal chemistry and material science .
Scientific Research Applications
Methyl 2-chloro-7-methoxyquinoline-6-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds, including anti-inflammatory and anticancer agents.
Biology: The compound is studied for its potential antimicrobial and antiviral properties.
Industry: It is used in the synthesis of dyes and pigments, as well as in the production of agrochemicals.
Mechanism of Action
The mechanism of action of Methyl 2-chloro-7-methoxyquinoline-6-carboxylate involves its interaction with specific molecular targets. In medicinal chemistry, it is known to inhibit certain enzymes and receptors, leading to its therapeutic effects. For example, it can inhibit the activity of tyrosine kinases, which are involved in cell signaling pathways related to cancer progression .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-7-methoxyquinoline-3-carboxaldehyde
- 2-Chloro-6-methoxyquinoline
- Methyl 2-chloro-7-methoxyquinoline-4-carboxylate
Uniqueness
Methyl 2-chloro-7-methoxyquinoline-6-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy and carboxylate groups make it a versatile intermediate for further chemical modifications, enhancing its utility in various applications .
Properties
Molecular Formula |
C12H10ClNO3 |
---|---|
Molecular Weight |
251.66 g/mol |
IUPAC Name |
methyl 2-chloro-7-methoxyquinoline-6-carboxylate |
InChI |
InChI=1S/C12H10ClNO3/c1-16-10-6-9-7(3-4-11(13)14-9)5-8(10)12(15)17-2/h3-6H,1-2H3 |
InChI Key |
YRVUOWSQEZQMEF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C=CC(=NC2=C1)Cl)C(=O)OC |
Origin of Product |
United States |
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